Benzene, 1,2,4,5-tetramethyl-3-nitroso-

Catalog No.
S15963615
CAS No.
38899-21-7
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
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Benzene, 1,2,4,5-tetramethyl-3-nitroso-

CAS Number

38899-21-7

Product Name

Benzene, 1,2,4,5-tetramethyl-3-nitroso-

IUPAC Name

1,2,4,5-tetramethyl-3-nitrosobenzene

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-6-5-7(2)9(4)10(11-12)8(6)3/h5H,1-4H3

InChI Key

UDOPFAXNNPAWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)N=O)C)C

Benzene, 1,2,4,5-tetramethyl-3-nitroso- is an aromatic compound characterized by its unique structure and properties. Its molecular formula is C10H13NOC_{10}H_{13}NO with a molar mass of approximately 163.22 g/mol. This compound features a benzene ring with four methyl groups attached at the 1, 2, 4, and 5 positions and a nitroso group at the 3 position. The density of this compound is predicted to be around 0.99g/cm30.99\,g/cm^3 . The compound is also known by several synonyms, including Nitrosodurene and 1-Nitroso-2,3,5,6-tetramethylbenzene.

Typical of nitroso compounds. These include:

  • Electrophilic Substitution Reactions: The presence of the nitroso group makes the compound susceptible to electrophilic attack. For instance, it can react with nucleophiles due to the electrophilic nature of the nitrogen atom in the nitroso group.
  • Reduction Reactions: The nitroso group can be reduced to an amine under certain conditions.
  • Nucleophilic Addition: The nitroso group can also participate in nucleophilic addition reactions when interacting with strong nucleophiles .

Several methods exist for synthesizing Benzene, 1,2,4,5-tetramethyl-3-nitroso-. Common approaches include:

  • Direct Nitrosation: This method involves treating tetramethylbenzene with a nitrosating agent such as nitrous acid or nitrosonium tetrafluoroborate under controlled conditions to yield the desired nitroso compound .
  • Electrophilic Aromatic Substitution: Utilizing electrophilic reagents in a solvent can facilitate the introduction of the nitroso group onto the aromatic ring .
  • Copper-Catalyzed Reactions: Recent advancements have shown that copper-catalyzed methods can efficiently produce polysubstituted benzene derivatives under mild conditions .

Benzene, 1,2,4,5-tetramethyl-3-nitroso- has potential applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex compounds.
  • Research: Its unique structure makes it a subject of interest in studies exploring the reactivity of nitroso compounds and their derivatives.

Benzene, 1,2,4,5-tetramethyl-3-nitroso- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
BenzeneC6H6Base structure with no substituents
Benzene, 1,2-dimethyl-3-nitrosoC8H10NTwo methyl groups at different positions
Benzene, 1-methyl-2-nitrosoC7H9NOne methyl group and one nitroso group
Benzene, 1-nitroso-2-methylC7H9NOne methyl group at another position
Nitrosodurene (1-Nitroso-2,3,5-trimethylbenzene)C9H11NThree methyl groups instead of four

Uniqueness

Benzene, 1,2,4,5-tetramethyl-3-nitroso- is unique due to its specific arrangement of four methyl groups along with the nitroso substituent at the third position. This configuration influences its chemical reactivity and potential applications compared to other similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

163.099714038 g/mol

Monoisotopic Mass

163.099714038 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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